molecular formula C8H15N B13338474 Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine

Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine

Katalognummer: B13338474
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: FKSISQPOTSBSPD-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-2-((1R,2R)-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-amine is a compound with a unique bicyclopropane structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of two cyclopropane rings connected by an ethane-1-amine group, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-2-((1R,2R)-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-amine typically involves the formation of the bicyclopropane core followed by the introduction of the ethan-1-amine group. One common method involves the cyclopropanation of suitable precursors under controlled conditions. For example, the reaction of a suitable diene with a diazo compound in the presence of a catalyst can yield the bicyclopropane structure. The ethan-1-amine group can then be introduced through nucleophilic substitution or reductive amination reactions .

Industrial Production Methods

Industrial production of Rel-2-((1R,2R)-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Rel-2-((1R,2R)-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Rel-2-((1R,2R)-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Rel-2-((1R,2R)-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Rel-2-((1R,2R)-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

    Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure but differ in the functional groups attached.

    Bicyclopropane analogs: Compounds with similar bicyclopropane cores but different substituents.

    Amines with similar structures: Compounds with similar amine groups but different ring structures.

The uniqueness of Rel-2-((1R,2R)-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-amine lies in its specific combination of the bicyclopropane core and the ethan-1-amine group, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

2-[(1R,2R)-2-cyclopropylcyclopropyl]ethanamine

InChI

InChI=1S/C8H15N/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5,9H2/t7-,8+/m0/s1

InChI-Schlüssel

FKSISQPOTSBSPD-JGVFFNPUSA-N

Isomerische SMILES

C1CC1[C@H]2C[C@@H]2CCN

Kanonische SMILES

C1CC1C2CC2CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.